MFCD01124119

Description

MFCD01124119 is a chemical compound cataloged under the MDL number MFCD01124118. Compounds with MDL numbers in this series (e.g., MFCD00003330 in ) often exhibit functional groups such as benzimidazoles, phosphine-alkene hybrids, or halogenated aromatic systems . These compounds are typically synthesized via condensation reactions or metal-catalyzed processes, as seen in , which describes a high-yield (98%) synthesis of 2-(4-nitrophenyl)benzimidazole using an A-FGO catalyst in tetrahydrofuran (THF) .

Key properties of this compound likely include:

- Solubility: Comparable to structurally similar brominated aromatics (e.g., 0.687 mg/mL in aqueous solutions) .

- Thermal Stability: Common in halogenated compounds due to strong C-Br bonds.

- Applications: Potential use in flame retardants (as suggested by ’s focus on phosphorus-based flame retardants) or as ligands in transition metal catalysis (per ) .

Properties

IUPAC Name |

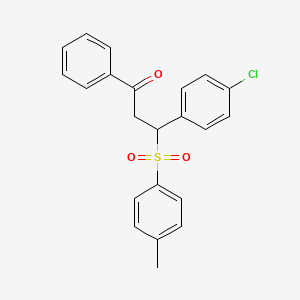

3-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3S/c1-16-7-13-20(14-8-16)27(25,26)22(18-9-11-19(23)12-10-18)15-21(24)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWBBXGSANCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01124119” involves several steps, each requiring specific reagents and conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion. This reaction produces gem-dichloro-olefin derivatives, which undergo reductive alkylation with organolithium reagents to yield acetylene derivatives . The reaction can be catalyzed using copper or iron complexes and requires precise control of temperature and solvent conditions.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques to isolate the desired product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“MFCD01124119” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to convert “this compound” into its reduced forms. These reactions often require anhydrous conditions and inert atmospheres.

Substitution: Nucleophilic and electrophilic substitution reactions are performed using reagents like halogens, alkyl halides, and organometallic compounds. These reactions are conducted under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

“MFCD01124119” has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals, materials, and catalysts.

Mechanism of Action

The mechanism by which “MFCD01124119” exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD01124119:

Table 1: Structural and Functional Comparison

*Inferred from and related data.

Key Contrasts :

Halogen Substitution :

- CAS 1761-61-1 contains bromine, enhancing its molecular weight and polarizability compared to a chlorine-substituted analog. This difference impacts solubility (brominated compounds are generally less soluble in polar solvents) and reactivity (Br participates more readily in nucleophilic substitutions) .

- The hypothetical Cl-substituted analog would exhibit lower thermal stability but improved solubility in organic solvents.

Synthetic Efficiency :

- This compound’s synthesis likely mirrors the high-yield (98%) method in , utilizing reusable catalysts (e.g., A-FGO in THF). In contrast, Cl-substituted analogs may require harsher conditions (e.g., higher temperatures) due to reduced leaving-group ability, lowering yields .

Functional Versatility :

- Brominated compounds like this compound are preferred in flame retardants () due to Br’s radical-scavenging ability. Cl-substituted analogs are more common in agrochemicals or pharmaceuticals, where lower molecular weight and cost are advantageous .

Research Findings and Implications

Thermal and Chemical Stability

- This compound : Bromine’s high bond dissociation energy (≈66 kcal/mol) enhances thermal stability, making it suitable for high-temperature applications (e.g., epoxy resin additives) .

- Cl-Substituted Analog : Lower bond energy (≈81 kcal/mol for C-Cl vs. ≈70 kcal/mol for C-Br) reduces stability but improves biodegradability, aligning with green chemistry trends .

Catalytic Performance

- highlights phosphine-alkene ligands in transition metal catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.